molecular formula C26H27ClN4O4 B1193559 S-CW3554

S-CW3554

Cat. No.: B1193559
M. Wt: 494.98
InChI Key: DGLVSRUEWMDVMH-SBUREZEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-CW3554 is a triazine-based covalent inhibitor featuring a 2-chloropropionamide electrophilic group, designed to selectively target protein disulfide isomerase A1 (PDIA1) . Unlike traditional chloroacetamide-based probes, the 2-chloropropionamide moiety confers reduced electrophilic reactivity, enhancing in vivo stability while maintaining target engagement . This compound demonstrates potent cytotoxicity against multiple myeloma cell lines, with minimal off-target effects due to its low reactivity profile . Its specificity for PDIA1 is attributed to structural optimization, enabling selective modification of cysteine residues within the enzyme’s α-domain .

Properties

Molecular Formula

C26H27ClN4O4

Molecular Weight

494.98

IUPAC Name

Prop-2-yn-1-yl ((S)-1-((3-(((S)-2-chloropropanamido)methyl)benzyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

InChI

InChI=1S/C26H27ClN4O4/c1-3-11-35-26(34)31-23(13-20-16-28-22-10-5-4-9-21(20)22)25(33)30-15-19-8-6-7-18(12-19)14-29-24(32)17(2)27/h1,4-10,12,16-17,23,28H,11,13-15H2,2H3,(H,29,32)(H,30,33)(H,31,34)/t17-,23-/m0/s1

InChI Key

DGLVSRUEWMDVMH-SBUREZEXSA-N

SMILES

O=C(OCC#C)N[C@@H](CC1=CNC2=C1C=CC=C2)C(NCC3=CC=CC(CNC([C@@H](Cl)C)=O)=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCW3554;  S CW3554;  S-CW3554;  SCW-3554;  SCW 3554

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

S-CW3554 belongs to a class of irreversible PDIA1 inhibitors but distinguishes itself through its unique electrophilic group and reactivity profile. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Key Comparison of this compound with Similar PDIA1 Inhibitors

Compound Reactive Group Target Specificity Mechanism Biological Effect Key Study Findings
This compound 2-Chloropropionamide PDIA1 α-domain cysteines Irreversible Cytotoxicity in multiple myeloma 59% inhibition of PDIA1 activity at 10 µM; IC₅₀ = 2.1 µM in MM1.S cells
RB-11-ca Chloroacetamide PDIA1 Cys53 (α-domain) Irreversible Broad cancer cell line inhibition 80% PDIA1 engagement at 5 µM; requires CuAAC for biotinylation
PACMA31 Propynoic acid carbamoyl methyl amide PDIA1 active site Irreversible Ovarian tumor suppression in vivo 60% reduction in tumor growth in xenograft models
16F16 Chloroacetamide PDIA1 (unspecified cys) Irreversible Neuroprotection in Huntington’s models 50% rescue of neuronal cell death at 20 µM
P1 Vinyl-sulfone PDIA1 catalytic domain Irreversible Anti-proliferative in diverse cancers 70% inhibition of cancer cell proliferation at 25 µM

Reactivity and Selectivity

  • Electrophilic Reactivity: this compound’s 2-chloropropionamide exhibits lower reactivity compared to RB-11-ca’s chloroacetamide and PACMA31’s propynoic acid group. This reduces non-specific protein labeling, enhancing therapeutic index .
  • Stereochemical Tunability : The stereochemistry of 2-chloropropionamide allows fine-tuning of reactivity and target engagement, a feature absent in chloroacetamide-based inhibitors like RB-11-ca and 16F16 .

Mechanistic Insights

  • Target Engagement : this compound modifies PDIA1’s α-domain cysteines, similar to RB-11-ca’s Cys53 targeting. However, its lower reactivity necessitates higher concentrations for equivalent inhibition .
  • In Vivo Stability: The 2-chloropropionamide group improves metabolic stability compared to vinyl-sulfone (P1) and propynoic acid (PACMA31) groups, which may undergo faster clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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